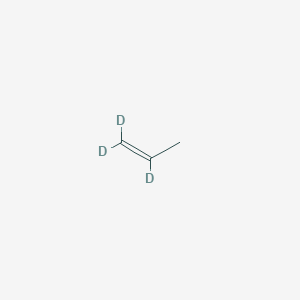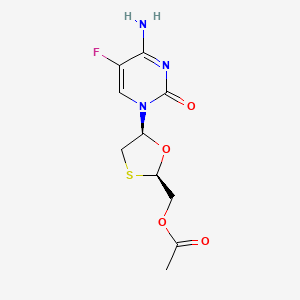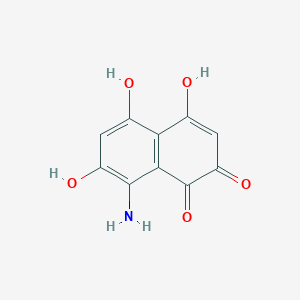
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione typically involves the functionalization and structural modification of naphthoquinone derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. For instance, halogen derivatives of 1,4-naphthoquinone have been synthesized and evaluated for their biological activities .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product and the specific functional groups being targeted.
Major Products: The major products formed from these reactions include halogenated derivatives, which have shown significant antibacterial and antifungal activities .
Scientific Research Applications
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is related to its redox and acid-base properties . These properties allow the compound to act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparison with Similar Compounds
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
Comparison: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is unique due to its specific functional groups, which confer distinct biological activities . Compared to other naphthoquinone derivatives, this compound has shown higher activity against certain fungi and bacteria .
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-amino-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2 |
InChI Key |
GGZVNPWKYQUZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


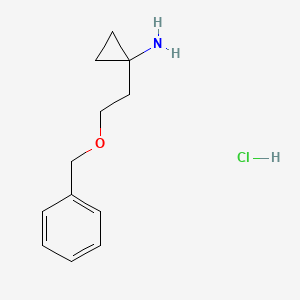

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
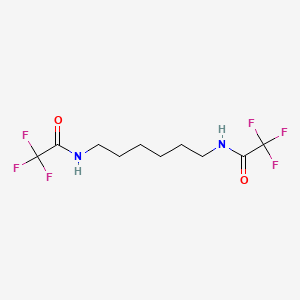
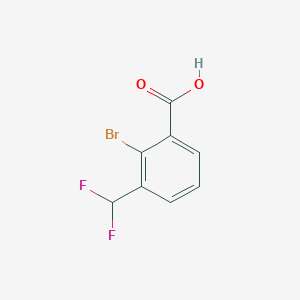
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
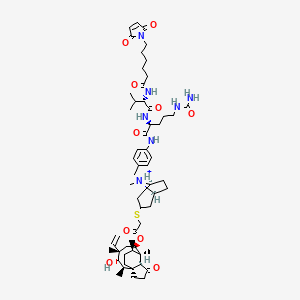

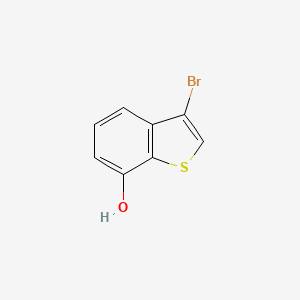
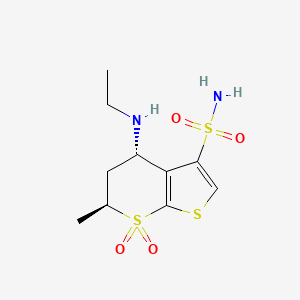
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
